4-[(Prop-2-yn-1-yl)oxy]but-2-en-1-ol
Description
4-[(Prop-2-yn-1-yl)oxy]but-2-en-1-ol is an unsaturated alcohol derivative characterized by a but-2-en-1-ol backbone functionalized with a propargyl ether group at the 4-position. Its molecular structure combines the reactivity of both the allylic alcohol and the terminal alkyne, making it a versatile intermediate in organic synthesis, particularly for cyclization reactions and heterocycle formation . The compound is typically synthesized via palladium-catalyzed cycloisomerization or etherification protocols, yielding a viscous oil that requires careful spectroscopic characterization (e.g., IR, $ ^1H $-NMR, HRMS) to confirm stereochemistry and purity .
Properties
CAS No. |
194858-40-7 |
|---|---|
Molecular Formula |
C7H10O2 |
Molecular Weight |
126.15 g/mol |
IUPAC Name |
4-prop-2-ynoxybut-2-en-1-ol |
InChI |
InChI=1S/C7H10O2/c1-2-6-9-7-4-3-5-8/h1,3-4,8H,5-7H2 |
InChI Key |
JDOROCAYGPDEJO-UHFFFAOYSA-N |
Canonical SMILES |
C#CCOCC=CCO |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-[(Prop-2-yn-1-yl)oxy]but-2-en-1-ol can be achieved through several methods. One common approach involves the reaction of propargyl alcohol with but-2-en-1-ol in the presence of a base such as sodium hydride. The reaction typically occurs under mild conditions, with the base deprotonating the alcohol to form an alkoxide, which then attacks the alkyne to form the desired product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, catalysts may be employed to increase the efficiency of the reaction.
Chemical Reactions Analysis
Types of Reactions
4-[(Prop-2-yn-1-yl)oxy]but-2-en-1-ol undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction: Reduction reactions can convert the alkyne group to an alkene or alkane.
Substitution: The enol ether group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Hydrogenation using palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH4) can be employed.
Substitution: Nucleophiles such as halides or amines can react with the enol ether group under basic or acidic conditions.
Major Products Formed
Oxidation: Aldehydes or carboxylic acids.
Reduction: Alkenes or alkanes.
Substitution: Various substituted ethers or alcohols.
Scientific Research Applications
4-[(Prop-2-yn-1-yl)oxy]but-2-en-1-ol has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.
Medicine: Investigated for its potential use in drug development and as a precursor to pharmacologically active compounds.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 4-[(Prop-2-yn-1-yl)oxy]but-2-en-1-ol involves its reactivity with various molecular targets. The alkyne group can participate in cycloaddition reactions, while the enol ether group can undergo nucleophilic attack. These reactions can lead to the formation of complex molecular structures with potential biological activity.
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural Analogs
The compound belongs to a broader class of 4-(alkynyloxy)but-2-en-1-ol derivatives , which differ primarily in the substituent attached to the alkyne moiety. Key analogs include:
These analogs share the same core structure but exhibit variations in alkyne chain length, steric bulk, and electronic properties. The (Z)-stereochemistry is predominant in shorter alkyne derivatives, while longer chains (e.g., dec-2-ynyl) favor the (E)-configuration due to steric constraints during synthesis .
Stability and Handling
- Propargyl vs. Silyl Ethers : Unlike the propargyl ether, silyl-protected derivatives degrade on silica gel, limiting their utility in multi-step syntheses .
- Thermal Stability : All analogs are thermally stable as oils but require storage under inert conditions to prevent alkyne oxidation or polymerization .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
